endo-BCN-PEG2-amido-C6-NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

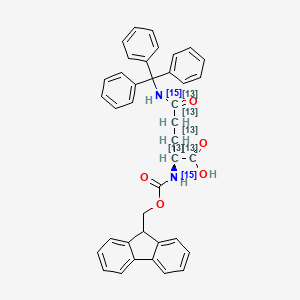

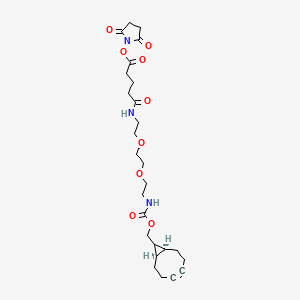

endo-BCN-PEG2-amido-C6-NHS ester: is a chemical compound that contains several functional groups, including an endo-bicyclo[6.1.0]non-4-yne (endo-BCN) group, a polyethylene glycol (PEG) spacer, an amido group, and an N-hydroxysuccinimide (NHS) ester group . This compound is widely used in bioconjugation and click chemistry applications due to its unique reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG2-amido-C6-NHS ester typically involves the following steps:

Formation of the PEG Spacer: The PEG spacer is synthesized by polymerizing ethylene oxide under controlled conditions.

Introduction of the Amido Group: The amido group is introduced by reacting the PEG spacer with an appropriate amine.

Attachment of the endo-BCN Group: The endo-BCN group is attached to the PEG-amido intermediate through a cycloaddition reaction.

Formation of the NHS Ester: The final step involves reacting the intermediate with N-hydroxysuccinimide to form the NHS ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The NHS ester group readily reacts with primary amines (-NH2) to form stable amide bonds.

Cycloaddition Reactions: The endo-BCN group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-tagged biomolecules.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Cycloaddition Reactions: Performed under mild conditions without the need for copper catalysts.

Major Products:

Amide Bonds: Formed from the reaction of the NHS ester with primary amines.

Triazole Rings: Formed from the cycloaddition of the endo-BCN group with azides.

Scientific Research Applications

Chemistry:

Bioconjugation: Used to label proteins, peptides, and other biomolecules with fluorescent dyes or other tags.

Biology:

Protein Labeling: Facilitates the study of protein interactions and functions by enabling the attachment of various probes.

Medicine:

Drug Delivery: Enhances the solubility and stability of drug molecules, improving their therapeutic efficacy.

Industry:

Mechanism of Action

The mechanism of action of endo-BCN-PEG2-amido-C6-NHS ester involves the following steps:

NHS Ester Reactivity: The NHS ester group reacts with primary amines to form stable amide bonds, enabling the conjugation of biomolecules.

Cycloaddition Reaction: The endo-BCN group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-tagged biomolecules, forming stable triazole rings.

Comparison with Similar Compounds

endo-BCN-PEG4-NHS ester: Contains a longer PEG spacer, increasing solubility in aqueous media.

endo-BCN-PEG3-NHS ester: Similar structure but with a different PEG length.

endo-BCN-pentanoic acid: Lacks the PEG spacer and NHS ester group, used in different applications.

Uniqueness: endo-BCN-PEG2-amido-C6-NHS ester is unique due to its balanced PEG length, which provides optimal solubility and reactivity for bioconjugation applications. The combination of the endo-BCN group and NHS ester allows for versatile and efficient labeling of biomolecules .

Properties

Molecular Formula |

C26H37N3O9 |

|---|---|

Molecular Weight |

535.6 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |

InChI |

InChI=1S/C26H37N3O9/c30-22(8-5-9-25(33)38-29-23(31)10-11-24(29)32)27-12-14-35-16-17-36-15-13-28-26(34)37-18-21-19-6-3-1-2-4-7-20(19)21/h19-21H,3-18H2,(H,27,30)(H,28,34)/t19-,20+,21? |

InChI Key |

HSFACMSIKKWASM-WCRBZPEASA-N |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)CCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)

![2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole](/img/structure/B12059926.png)